

# Application Notes and Protocols for JET-209 in Murine Models

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## Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

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These application notes provide a comprehensive overview of the dosage and administration of **JET-209**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP (CREB-binding protein) and p300, for in vivo studies in mice. The following protocols are based on established preclinical evaluations of **JET-209** in acute myeloid leukemia (AML) xenograft models.

## Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and observed effects of **JET-209** in various murine xenograft models.

Table 1: **JET-209** Dosage and Administration in Mice

Parameter	Details	Reference
Drug	JET-209	[1]
Formulation	Solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline	N/A
Route of Administration	Intraperitoneal (i.p.) injection	[1]
Mouse Models	Immunodeficient mice (e.g., SCID/bg, NSG) bearing RS4;11 or MV4;11 cell line-derived xenografts	[2][3]
Dosage Range	0.3 - 3 mg/kg	[1]
Dosing Schedule	- Single dose- Daily for 2 weeks- Twice weekly- Weekly	[1]

Table 2: In Vivo Efficacy of **JET-209** in AML Xenograft Models

Cell Line	Dosage and Schedule	Outcome	Reference
RS4;11	1-3 mg/kg, single i.p. dose	Effective depletion of CBP/p300 proteins in tumors	[1]
RS4;11	0.3-3 mg/kg, i.p., for 2 weeks	Strong tumor growth inhibition	[1]
MV4;11	0.3-3 mg/kg, i.p., for 2 weeks	Strong tumor growth inhibition	[1]

## Experimental Protocols

### Preparation of **JET-209** Formulation for In Vivo Administration

This protocol describes the preparation of a **JET-209** solution suitable for intraperitoneal injection in mice.

Materials:

- **JET-209** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

- Prepare a stock solution of **JET-209** in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of **JET-209** in 1 mL of DMSO. Vortex until fully dissolved.
- In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare the final dosing solution, first add the required volume of the **JET-209** stock solution to achieve the desired final concentration in a vehicle containing 10% DMSO.
- Add the appropriate volume of the vehicle solution (PEG300, Tween-80, and Saline mixture) to the **JET-209**/DMSO mixture.
- Vortex the final solution thoroughly to ensure it is homogenous.
- Visually inspect the solution for any precipitation before administration. The final solution should be clear.
- Draw the solution into sterile syringes for injection.

# Acute Myeloid Leukemia (AML) Xenograft Model Protocol

This protocol outlines the establishment of subcutaneous xenografts using the RS4;11 or MV4;11 human AML cell lines in immunodeficient mice.

## Materials:

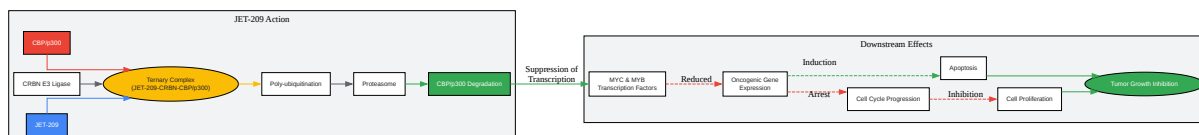
- RS4;11 or MV4;11 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypan blue solution
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., SCID/bg or NOD/SCID gamma (NSG))
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Calipers for tumor measurement

## Procedure:

- Cell Preparation:
  - Culture RS4;11 or MV4;11 cells in their recommended complete medium until they reach the desired number. Ensure cells are in the logarithmic growth phase.
  - Harvest the cells and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion (viability should be >95%).
  - Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS to the desired concentration. A common concentration for subcutaneous injection is  $2-5 \times 10^6$  cells in a volume of 100-200  $\mu\text{L}$ .[\[4\]](#)

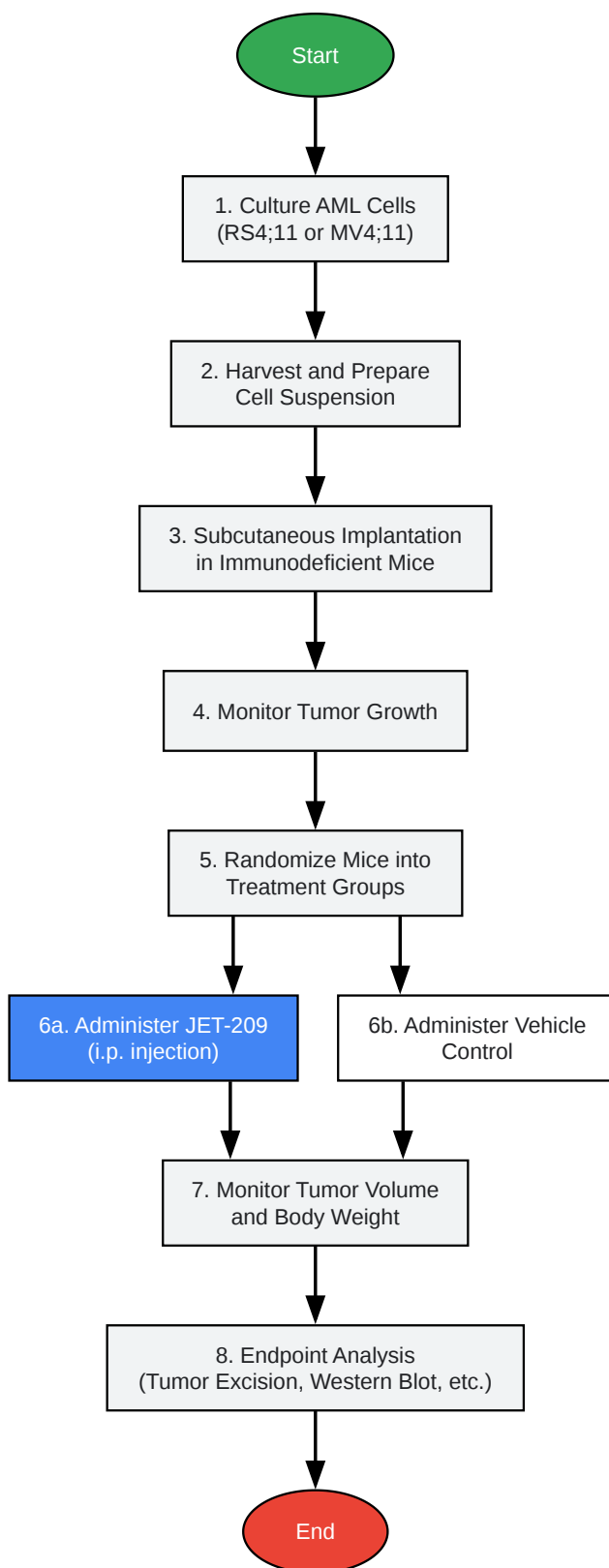
- (Optional) The cell suspension can be mixed 1:1 with Matrigel to enhance tumor establishment. Keep the mixture on ice to prevent premature gelling.
- Tumor Implantation:
  - Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
  - Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
  - Gently lift the skin and inject the cell suspension subcutaneously.
  - Monitor the mice for recovery from anesthesia and for any adverse reactions.
- Tumor Growth Monitoring and Treatment Initiation:
  - Allow the tumors to establish and grow. Begin monitoring tumor size 3-5 days after implantation.
  - Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Once the tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.<sup>[3][5]</sup>
  - Begin administration of **JET-209** or vehicle control according to the desired dosage and schedule.
- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumors can be weighed and processed for further analysis, such as Western blotting to confirm CBP/p300 degradation or immunohistochemistry.

# Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **JET-209** leading to tumor growth inhibition.



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Caption: Experimental workflow for in vivo efficacy studies of **JET-209**.

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